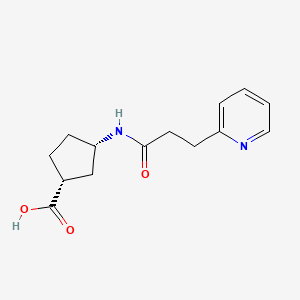
4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid, also known as THPPA, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. THPPA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid has been found to have a range of potential therapeutic applications. One of the most promising areas of research is in the treatment of chronic pain. This compound has been shown to block the activity of a specific ion channel called TRPA1, which is involved in pain sensation. This makes this compound a potential candidate for the development of new pain medications.
In addition to its potential use in pain management, this compound has also been studied for its potential anti-inflammatory effects. This compound has been shown to inhibit the production of inflammatory cytokines, which could make it a useful treatment for inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid works by blocking the activity of TRPA1 ion channels. These channels are involved in the sensation of pain and are also activated by various inflammatory stimuli. By blocking these channels, this compound can reduce pain sensation and inflammation.
Biochemical and Physiological Effects:
In addition to its effects on pain and inflammation, this compound has also been shown to have other biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes involved in cancer cell growth, suggesting that it may have potential as an anti-cancer agent. This compound has also been shown to have antioxidant properties, which could make it useful in the treatment of various oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid is a relatively simple compound to synthesize and can be produced using standard laboratory equipment. It has also been found to be stable under a range of conditions, making it easy to handle and store. However, one limitation of this compound is that it has low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid. One area of interest is in the development of new pain medications based on this compound. Researchers may also investigate the use of this compound in the treatment of other inflammatory diseases, such as inflammatory bowel disease. Additionally, further research may be conducted to better understand the anti-cancer and antioxidant properties of this compound, with the aim of developing new therapies for cancer and oxidative stress-related diseases.
In conclusion, this compound is a promising compound with a range of potential therapeutic applications. Its ability to block TRPA1 ion channels makes it a potential candidate for the development of new pain medications, while its anti-inflammatory, anti-cancer, and antioxidant properties make it a useful tool for the treatment of various diseases. With further research, this compound may prove to be a valuable asset in the fight against numerous diseases and conditions.
Synthesemethoden
The synthesis of 4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid involves several steps, starting with the reaction of 3-bromothiophene with 2-amino-3-methylbutanoic acid to form 3-(2-amino-3-methylbutanamido)thiophene. This compound is then reacted with 2-chloro-4,6-dimethoxypyrimidine-5-carboxylic acid to form this compound. The overall synthesis process is relatively simple and can be performed using standard laboratory equipment.
Eigenschaften
IUPAC Name |
4-(1-thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8(4-9-2-3-18-6-9)15-11-10(12(16)17)5-13-7-14-11/h2-3,5-8H,4H2,1H3,(H,16,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIHIDSIZRKQKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)NC2=NC=NC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methoxy-3-[(4-methylsulfanylbenzoyl)amino]propanoic acid](/img/structure/B6645066.png)
![2-Bromo-3-fluoro-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6645084.png)
![4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6645089.png)
![1-[1-[(1-Methylpyrazol-4-yl)methyl]triazol-4-yl]butan-1-amine](/img/structure/B6645093.png)
![3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid](/img/structure/B6645099.png)


![2-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-methylethanesulfonamide](/img/structure/B6645110.png)

![2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol](/img/structure/B6645119.png)

![Tert-butyl 3,3-dimethyl-4-[(1-methylpiperidin-4-yl)methylamino]piperidine-1-carboxylate](/img/structure/B6645150.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine](/img/structure/B6645157.png)

